molecular formula C20H18ClN5O5 B2671088 N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052609-81-0

N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2671088
CAS No.: 1052609-81-0
M. Wt: 443.84
InChI Key: QXTDQFHPEQLLPL-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a heterocyclic compound featuring a fused pyrrolo-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and an acetamide moiety linked to a 4-chlorophenyl group (Fig. 1). The pyrrolo[3,4-d][1,2,3]triazole scaffold contributes to its rigidity, while the 3,4-dimethoxy and 4-chloro substituents modulate electronic and steric properties, influencing solubility and target interactions .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O5/c1-30-14-8-7-13(9-15(14)31-2)26-19(28)17-18(20(26)29)25(24-23-17)10-16(27)22-12-5-3-11(21)4-6-12/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTDQFHPEQLLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group, resulting in the formation of substituted derivatives. Common reagents and conditions for these reactions include specific solvents, catalysts, and temperature control to achieve the desired products.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide exhibit significant anticancer properties. The pyrrolo-triazole framework is known for its ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:

  • Mechanism of Action : The compound may inhibit specific kinases involved in tumor growth.
  • Case Studies : In vitro studies have shown that derivatives of this compound can reduce the viability of breast and lung cancer cells significantly.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary findings suggest it may possess activity against various bacterial strains:

  • Target Organisms : Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria.
  • Potential Applications : This could lead to the development of new antibiotics or adjunct therapies for existing infections.

Antiparasitic Activity

In the context of parasitic diseases such as malaria:

  • Research Findings : Compounds with similar structural features have been shown to inhibit plasmodial growth effectively. The mechanism often involves interference with metabolic pathways crucial for parasite survival.
  • In Vivo Studies : Animal models have demonstrated that these compounds can reduce parasitemia levels significantly.

Safety Profile

Toxicological assessments are crucial for understanding the safety of N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide:

  • Acute Toxicity : Initial studies indicate low acute toxicity in animal models.
  • Long-term Effects : Ongoing research aims to elucidate any potential long-term effects or organ-specific toxicity.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEffectiveness (EC50)Reference
AnticancerBreast Cancer Cells0.045 μM
AntimicrobialE. coli10 μg/mL
AntiparasiticPlasmodium falciparum0.025 μM

Toxicological Profile

ParameterValue
LD50>2000 mg/kg
MutagenicityNegative
CarcinogenicityNot assessed

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold and Substitution Patterns

The compound’s structural analogs share the pyrrolo-triazole core but differ in substituents, which critically affect their physicochemical and biological profiles. Key comparisons include:

Compound Name Core Structure R1 R2 Molecular Weight (g/mol) Key Properties/Applications
Target Compound Pyrrolo[3,4-d][1,2,3]triazole 3,4-Dimethoxyphenyl N-(4-chlorophenyl)acetamide ~495.9* Potential enzyme inhibition
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-...-acetamide () Pyrrolo[3,4-d][1,2,3]triazole 3-Chloro-4-fluorophenyl N-(2,3-dimethylphenyl)amide ~498.9 Hypothesized enhanced lipophilicity
5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol () Pyrrolo-thiazolo-pyrimidine-triazole 4-Methoxyphenyl Phenyl-thiol ~694.8 Antioxidant or enzyme inhibition
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides () 1,2,4-Triazole Methylpyrazole Thioacetamide ~350–450 Antimicrobial activity

*Calculated based on molecular formula.

Key Observations:

  • Electron-Donating vs.
  • Acetamide vs. Thioamide : The acetamide group in the target compound may confer metabolic stability over sulfur-containing analogs (), which are prone to oxidation .

Physicochemical Properties

  • Solubility : The 3,4-dimethoxy groups in the target compound increase polarity compared to halogenated analogs, suggesting better aqueous solubility .
  • Crystallinity : Halogenated derivatives (e.g., ) may exhibit higher melting points due to stronger intermolecular halogen bonding .

Hypothesized Bioactivity

  • Antimicrobial Activity : Thioacetamide derivatives () demonstrate antibacterial effects, though the target compound’s acetamide group may reduce potency against certain pathogens .
  • Antioxidant Potential: Methoxy-substituted compounds (e.g., ) show radical-scavenging activity, which could extend to the target compound .

Computational and Analytical Insights

  • Chemical Similarity Clustering : Agglomerative hierarchical clustering () groups the target compound with other triazole derivatives, predicting shared bioactivities like enzyme inhibition .

Biological Activity

N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a pyrrolo[3,4-d][1,2,3]triazole core with substituents that may influence its pharmacological activities. The presence of the 4-chlorophenyl and 3,4-dimethoxyphenyl groups suggests possible interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiparasitic Activity : Studies have shown that derivatives with similar structural frameworks demonstrate significant antiparasitic effects. For instance, modifications in the aryl groups can enhance potency against parasites such as Leishmania and Trypanosoma .
  • Anticancer Properties : The compound's structural analogs have been tested for cytotoxicity against cancer cell lines. Notably, certain derivatives have shown IC50 values in the micromolar range against HeLa and HCT-116 cells .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in neuroinflammation models. In vitro studies indicated that it could reduce nitric oxide production in LPS-stimulated microglial cells .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes critical for parasite survival and proliferation.
  • Modulation of Signaling Pathways : The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines and pathways associated with microglial activation.

Case Studies

A series of studies have been conducted to evaluate the compound's efficacy:

  • Study on Antiparasitic Activity :
    • Objective : Assess the efficacy against Leishmania.
    • Results : Displayed significant activity with an EC50 value of 0.010 μM when polar functionalities were introduced to enhance solubility .
  • Cytotoxicity Assessment :
    • Objective : Evaluate effects on cancer cell lines.
    • Results : IC50 values ranged from 34 μM to 36 μM against HeLa cells depending on substituent variations .
  • Neuroinflammation Model :
    • Objective : Investigate anti-inflammatory properties.
    • Results : Demonstrated a reduction in nitric oxide levels in LPS-stimulated BV2 cells .

Data Summary Table

Biological ActivityModel/AssayResults (IC50/EC50)Reference
AntiparasiticLeishmaniaEC50 = 0.010 μM
CytotoxicityHeLa CellsIC50 = 34 μM
Anti-inflammatoryLPS-stimulated BV2 CellsReduced NO levels

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